2-chlorobenzyl (2-ethoxyphenoxy)acetate
Description
2-Chlorobenzyl (2-ethoxyphenoxy)acetate is an ester derivative featuring a 2-chlorobenzyl group linked via an acetoxy bridge to a 2-ethoxyphenoxy moiety.
- Substituent Effects: The 2-chlorobenzyl group introduces steric hindrance and electron-withdrawing properties, while the 2-ethoxyphenoxy moiety contributes aromaticity and moderate electron-donating effects via the ethoxy group.
- Synthetic Relevance: Similar compounds are synthesized via nucleophilic substitution or esterification reactions, often employing potassium carbonate in polar aprotic solvents like DMF (e.g., ).
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(2-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-2-20-15-9-5-6-10-16(15)21-12-17(19)22-11-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGQQSZUFKDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of 2-chlorobenzyl (2-ethoxyphenoxy)acetate and related compounds:
*Hypothetical structure inferred from analogs.
Key Observations:
- Steric and Electronic Effects: The 2-chlorobenzyl group in methyl 2-{3-((2-chlorobenzyl)oxy)phenyl}acetate () creates a sterically hindered environment, reducing solubility in nonpolar solvents. In contrast, the 2-ethoxyphenoxy group in the target compound may improve solubility due to its ether linkage .
- Crystal Packing: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () forms dimers via weak C–H⋯C interactions, with triclinic crystal symmetry (space group P1, α = 90.384°, β = 100.716°). Such interactions are absent in nitro- or amide-containing analogs .
Reactivity and Stability
- Ester Hydrolysis: The 2-ethoxyphenoxy group in the target compound may resist hydrolysis compared to nitrobenzyl esters (), where the nitro group accelerates degradation.
- Thermal Stability: Chlorine substituents enhance thermal stability, as seen in methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate, which maintains integrity up to 150°C (inferred from crystal data) .
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